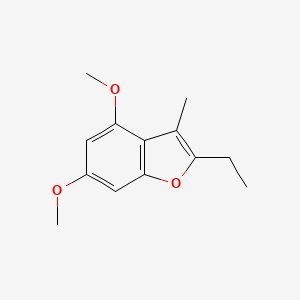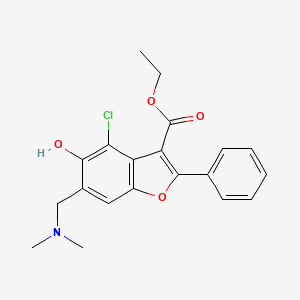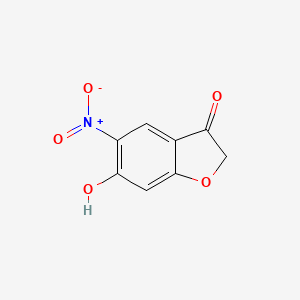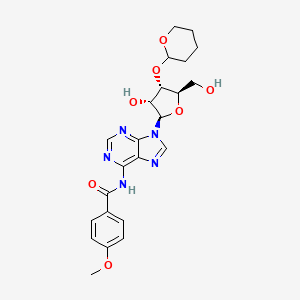![molecular formula C15H18O3 B12900260 (5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid](/img/structure/B12900260.png)
(5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid is a complex organic compound featuring a furan ring fused with a cyclodeca structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid typically involves multiple steps, including the formation of the furan ring and subsequent functionalization. Common synthetic methods include:
Michael Addition: This step involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Cycloaddition Reactions: These reactions are used to form the cyclodeca structure.
Oxidation Reactions: Oxidative degradation of furan derivatives to carboxylic acids is a crucial step.
Industrial Production Methods
Industrial production methods for this compound often leverage biomass-derived furan platform chemicals. The use of biorefineries to replace traditional petroleum-based resources is becoming increasingly common .
Chemical Reactions Analysis
Types of Reactions
(5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols and other reduced forms.
Substitution: Introduction of different functional groups into the furan ring.
Common Reagents and Conditions
Oxidizing Agents: Ozone (O₃), RuCl₃/NaIO₄.
Reducing Agents: Hydrogen gas (H₂) with metal catalysts.
Substituting Agents: Halogens, alkylating agents.
Major Products
Carboxylic Acids: Resulting from oxidation.
Alcohols: Resulting from reduction.
Substituted Furans: Resulting from substitution reactions.
Scientific Research Applications
(5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of bio-based materials and sustainable chemicals.
Mechanism of Action
The mechanism of action of (5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s furan ring structure allows it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic Acid: Another furan derivative with applications in polymer synthesis.
Furfurylamine: A furan derivative used in the production of resins and other chemicals.
Uniqueness
(5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H18O3 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
(5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid |
InChI |
InChI=1S/C15H18O3/c1-10-4-3-5-12(15(16)17)6-7-13-11(2)9-18-14(13)8-10/h4,6,9H,3,5,7-8H2,1-2H3,(H,16,17)/b10-4-,12-6+ |
InChI Key |
MQTBVBAENOJOHV-YMSJWGFRSA-N |
Isomeric SMILES |
C/C/1=C/CC/C(=C\CC2=C(C1)OC=C2C)/C(=O)O |
Canonical SMILES |
CC1=CCCC(=CCC2=C(C1)OC=C2C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzo[d]oxazol-2-yl(phenyl)methyl ethylcarbamate](/img/structure/B12900204.png)
![Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate](/img/structure/B12900212.png)









